molecular formula C28H25FN4O3S B2893337 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1037168-59-4

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2893337
CAS No.: 1037168-59-4
M. Wt: 516.59
InChI Key: SSHXKNIUTHDEPR-UHFFFAOYSA-N
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Description

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide is a synthetic small molecule based on an imidazo[1,2-c]quinazolinone core structure, a scaffold of significant interest in medicinal chemistry and drug discovery research . This compound features a 3-fluorobenzyl thioether moiety and a propanamide linker terminating in a 4-methoxybenzyl group, a structural motif seen in related research compounds . The specific positioning of the fluorine atom on the phenyl ring and the methoxy group on the distal benzyl ring can be exploited to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies. The imidazoline-derived core structure is known to be present in various biologically active compounds and is frequently investigated for its potential as a kinase inhibitor or modulator of various enzymatic targets . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for in vitro screening assays to identify new therapeutic leads, particularly in oncology and signal transduction pathways. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-36-21-11-9-18(10-12-21)16-30-25(34)14-13-24-27(35)33-26(31-24)22-7-2-3-8-23(22)32-28(33)37-17-19-5-4-6-20(29)15-19/h2-12,15,24H,13-14,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXKNIUTHDEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide belongs to the class of imidazoquinazoline derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Characteristics

  • Molecular Formula : C28H25FN4O3S
  • Molecular Weight : 516.59 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer proliferation. The presence of the imidazoquinazoline core, along with functional groups such as the fluorophenyl and sulfanyl groups, enhances its potential therapeutic applications.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar imidazoquinazoline derivatives through various assays:

  • Cell Line Sensitivity : The compound was tested against several cancer cell lines, including:
    • HCC827 (lung cancer)
    • A549 (lung cancer)
    • MCF-7 (breast cancer) .
    Results indicated significant antiproliferative activity, particularly against HCC827 cells, with IC50 values indicating potent efficacy.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in substituent groups significantly influenced the compound's activity. For instance:
    • Alkyl substitutions at certain positions reduced activity.
    • Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • In vitro Studies : Compounds with similar structures demonstrated effective antibacterial and antifungal activities. The incorporation of hydroxyl or methoxy groups on the phenyl ring was found to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenIC50/Activity LevelReference
AnticancerHCC8270.09 μM
AnticancerA549Moderate Activity
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective

Case Studies

  • Case Study 1 : In a study assessing the efficacy of imidazoquinazoline derivatives, a compound structurally related to our target demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Case Study 2 : Another study highlighted the antimicrobial properties of a related compound against various pathogens, showing that structural modifications could lead to enhanced activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key differences among imidazo[1,2-c]quinazolin derivatives:

Compound Name / CAS No. 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound (3-Fluorophenyl)methylthio 4-Methoxybenzylpropanamide C30H26FN5O3S* 571.6† Fluorine enhances metabolic stability
1219352-56-3 (3-Methoxyphenyl)carbamoylmethylthio 2-Methoxybenzylpropanamide C30H29N5O5S 571.6 Methoxy groups improve solubility
1037293-46-1 (5-Chloro-2-methoxyphenyl)carbamoylmethylthio 4-Fluorobenzylpropanamide C29H25ClFN5O4S 594.1 Chlorine increases electrophilicity
1104841-85-1 (2-Chlorobenzyl)carbamoylmethylthio Furan-2-ylmethylpropanamide C27H23ClN6O3S 555.0† Furan moiety may alter pharmacokinetics

*Calculated based on ; †Approximated from similar analogs.

Q & A

Q. 1.1. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

Methodological Answer : The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and propanamide coupling. Key variables for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility .
  • Catalysts : Triethylamine (TEA) or Pd-based catalysts improve coupling efficiency .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC achieves >95% purity .

Q. 1.2. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~580) .
  • FTIR : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation for imidazoquinazoline core .

Advanced Research Questions

Q. 2.1. How does the compound interact with biological targets, and what experimental models validate its mechanism?

Methodological Answer : The imidazoquinazoline core and sulfanyl group suggest kinase or protease inhibition. Use:

  • Molecular Docking : UCSF Chimera models binding to ATP pockets (e.g., EGFR kinase).
  • Enzyme Assays : Measure IC₅₀ via fluorescence-based kinase inhibition assays .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves .

Q. 2.2. How can contradictory data in biological activity studies be resolved (e.g., variable IC₅₀ across assays)?

Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Mitigate by:

  • Standardized Protocols : Fix pH (7.4), temperature (37°C), and serum concentration .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation .
  • Structural Analog Comparison : Compare with 4-fluorophenyl derivatives to isolate substituent effects .

Q. 2.3. What strategies enable selective functionalization of the sulfanyl group for SAR studies?

Methodological Answer : The sulfanyl group (-S-) is nucleophilic. Strategies include:

  • Oxidation : H₂O₂ converts -S- to sulfoxide/sulfone for polarity modulation .
  • Alkylation : React with alkyl halides (e.g., methyl iodide) to introduce steric bulk .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for bioconjugation .

Q. 3.1. How can researchers reconcile discrepancies in solubility and stability data?

Methodological Answer :

  • Solubility : Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. 4.1. What computational tools predict the compound’s ADMET properties?

Methodological Answer :

  • ADMET Prediction : SwissADME estimates logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s).
  • Toxicity : ProTox-II predicts hepatotoxicity risk (e.g., CYP3A4 inhibition) .

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